molecular formula C11H19NO2 B12953751 (E)-tert-Butyl 3-(pyrrolidin-1-yl)acrylate

(E)-tert-Butyl 3-(pyrrolidin-1-yl)acrylate

Cat. No.: B12953751
M. Wt: 197.27 g/mol
InChI Key: ZIOROCRSUVMULN-RMKNXTFCSA-N
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Description

(E)-tert-Butyl 3-(pyrrolidin-1-yl)acrylate is an organic compound that belongs to the class of acrylates It features a tert-butyl ester group and a pyrrolidine ring attached to an acrylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-tert-Butyl 3-(pyrrolidin-1-yl)acrylate typically involves the reaction of tert-butyl acrylate with pyrrolidine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the pyrrolidine, followed by its addition to the acrylate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-tert-Butyl 3-(pyrrolidin-1-yl)acrylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the acrylate moiety into saturated esters.

    Substitution: Nucleophilic substitution reactions can occur at the ester or pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction can produce saturated esters.

Scientific Research Applications

(E)-tert-Butyl 3-(pyrrolidin-1-yl)acrylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be employed in the development of bioactive molecules and drug candidates.

    Industry: The compound can be used in the production of polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of (E)-tert-Butyl 3-(pyrrolidin-1-yl)acrylate involves its interaction with specific molecular targets. The acrylate moiety can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in the design of inhibitors and other bioactive compounds.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (E)-3-(pyrrolidin-1-yl)acrylate
  • Ethyl (E)-3-(pyrrolidin-1-yl)acrylate
  • tert-Butyl 3-(pyrrolidin-1-yl)propanoate

Uniqueness

(E)-tert-Butyl 3-(pyrrolidin-1-yl)acrylate is unique due to its specific combination of a tert-butyl ester and a pyrrolidine ring. This structure imparts distinct reactivity and properties compared to other similar compounds. For instance, the tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and stability.

Properties

Molecular Formula

C11H19NO2

Molecular Weight

197.27 g/mol

IUPAC Name

tert-butyl (E)-3-pyrrolidin-1-ylprop-2-enoate

InChI

InChI=1S/C11H19NO2/c1-11(2,3)14-10(13)6-9-12-7-4-5-8-12/h6,9H,4-5,7-8H2,1-3H3/b9-6+

InChI Key

ZIOROCRSUVMULN-RMKNXTFCSA-N

Isomeric SMILES

CC(C)(C)OC(=O)/C=C/N1CCCC1

Canonical SMILES

CC(C)(C)OC(=O)C=CN1CCCC1

Origin of Product

United States

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